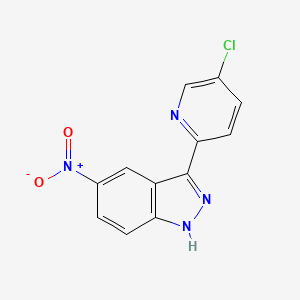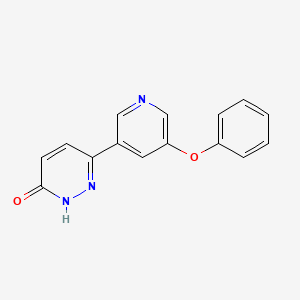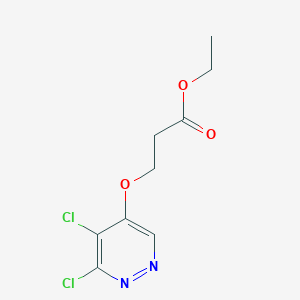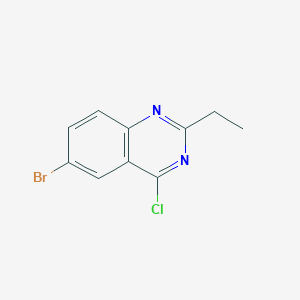
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline is an organosilane compound with the molecular formula C13H23NO3Si. It is known for its unique properties, including its ability to act as a coupling agent, which makes it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline typically involves the reaction of 4-methylaniline with 3-chloropropyltrimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion properties of the compound, making it effective as a coupling agent . The aniline moiety can also interact with various molecular targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline can be compared with other silane coupling agents such as:
N-(3-(Trimethoxysilyl)propyl)aniline: Similar in structure but lacks the methyl group on the aniline ring, which can affect its reactivity and properties.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an aniline moiety, making it more suitable for polymerization reactions.
3-(Trimethoxysilyl)propyl urea: Contains a urea group, which provides different hydrogen bonding capabilities compared to the aniline moiety.
These comparisons highlight the unique properties of this compound, particularly its ability to act as a versatile coupling agent in various applications.
Properties
CAS No. |
143763-75-1 |
|---|---|
Molecular Formula |
C13H23NO3Si |
Molecular Weight |
269.41 g/mol |
IUPAC Name |
4-methyl-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C13H23NO3Si/c1-12-6-8-13(9-7-12)14-10-5-11-18(15-2,16-3)17-4/h6-9,14H,5,10-11H2,1-4H3 |
InChI Key |
PWAHLIWIGNQTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)






![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)



